molecular formula C22H21ClN2O3S B11559196 N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide

N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B11559196
M. Wt: 428.9 g/mol
InChI Key: NOWLMYXCDPCELH-UHFFFAOYSA-N
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Description

N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide is an organic compound that features a benzyl group, a chlorophenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide typically involves the reaction of benzylamine with 3-chlorobenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with 4-methylbenzyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and chlorophenyl groups can undergo nucleophilic substitution reactions, particularly at the benzylic position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl or chlorophenyl derivatives.

Scientific Research Applications

N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved can include signal transduction pathways, metabolic pathways, or cellular regulatory mechanisms.

Comparison with Similar Compounds

Similar Compounds

Comparison

N-Benzyl-2-[N-(3-chlorophenyl)4-methylbenzenesulfonamido]acetamide is unique due to the presence of both a sulfonamide group and a chlorophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

N-benzyl-2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C22H21ClN2O3S/c1-17-10-12-21(13-11-17)29(27,28)25(20-9-5-8-19(23)14-20)16-22(26)24-15-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3,(H,24,26)

InChI Key

NOWLMYXCDPCELH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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